2,6-Dichlorohydroquinone

Description

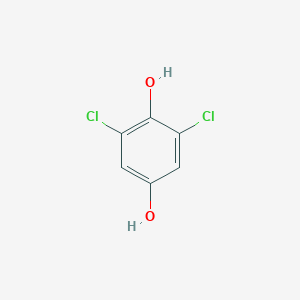

Structure

3D Structure

Propriétés

IUPAC Name |

2,6-dichlorobenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2O2/c7-4-1-3(9)2-5(8)6(4)10/h1-2,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQAHQUBHRBQWBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40173924 | |

| Record name | 2,6-Dichloro-4-hydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20103-10-0 | |

| Record name | 2,6-Dichlorohydroquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20103-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-4-hydroquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020103100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichlorohydroquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dichloro-4-hydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichlorohydroquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.543 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DICHLOROHYDROQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2H9QF4CGP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation Pathways of 2,6 Dichlorohydroquinone

Biogenic Formation Pathways

The primary routes for the formation of 2,6-Dichlorohydroquinone are biological, involving enzymatic reactions within microbial degradation pathways.

Enzymatic Intermediacy in Chlorophenol Degradation Pathways

This compound is a central metabolic intermediate in the breakdown of several highly chlorinated phenols by various microorganisms.

The biodegradation of pentachlorophenol (B1679276) (PCP), a widely used biocide, often proceeds through a pathway where this compound is a key intermediate. In bacteria such as Sphingobium chlorophenolicum, the degradation of PCP is initiated by the hydroxylation of PCP to tetrachlorohydroquinone (TCHQ). This is followed by two successive reductive dehalogenation steps, catalyzed by the enzyme TCHQ dehalogenase, which convert TCHQ to this compound. nih.gov This pathway highlights a crucial enzymatic strategy for detoxifying highly chlorinated aromatic compounds. The bacterium Sphingomonas chlorophenolica ATCC39723, for instance, is known to mineralize PCP, with 2,6-DCHQ being a confirmed metabolite in this process. ebi.ac.ukchemicalbook.com

Table 1: Key Enzymes in PCP Degradation to this compound in Sphingobium chlorophenolicum

| Enzyme | Abbreviation | Function |

|---|---|---|

| Pentachlorophenol hydroxylase | PcpB | Hydroxylates PCP to form TCBQ |

| TCBQ reductase | PcpD | Reduces TCBQ to TCHQ |

2,4,6-Trichlorophenol (B30397) (TCP) is another significant environmental pollutant whose biodegradation can lead to the formation of this compound. frontiersin.org In some aerobic degradation pathways, the initial step involves the oxidative dechlorination of 2,4,6-TCP to produce 2,6-dichloro-p-benzoquinone. This quinone is then reduced to form this compound. researchgate.net For example, the white-rot fungus Phanerochaete chrysosporium utilizes lignin (B12514952) peroxidases (LiP) or manganese peroxidases (MnP) to oxidize 2,4,6-TCP to 2,6-dichloro-1,4-benzoquinone (B104592), which is subsequently reduced to this compound. researchgate.net

Beyond PCP and TCP, other chlorinated aromatic compounds can be biotransformed into this compound. The anaerobic degradation of chlorinated fungal metabolites is a plausible route for the natural formation of chlorophenols, which can then be further metabolized. nih.gov For instance, the anaerobic bacterium Desulfitobacterium sp. strain PCE1 can dehydroxylate chlorinated hydroquinones, indicating the potential for various chlorinated aromatic compounds to enter pathways leading to the formation of intermediates like 2,6-DCHQ. nih.gov

Microbial Transformations Leading to this compound

Various microorganisms have been identified that can mediate the transformation of chlorinated phenols to this compound. These microbes possess the specific enzymes necessary to catalyze the required reactions.

Table 2: Examples of Microorganisms Involved in this compound Formation

| Precursor Compound | Microorganism | Key Metabolic Step |

|---|---|---|

| Pentachlorophenol (PCP) | Sphingobium chlorophenolicum | Reductive dehalogenation of tetrachlorohydroquinone |

Abiotic Formation Pathways

While biological pathways are the primary source of this compound, abiotic processes can also lead to its formation. The chlorination of lignin phenol (B47542) precursors during water disinfection processes can generate 2,6-dichloro-1,4-benzoquinone as an intermediate disinfection byproduct. nih.gov This benzoquinone can then potentially be reduced to this compound in the environment.

Oxidative Degradation Processes

The formation of this compound is a notable outcome of the oxidative degradation of several chlorinated phenols. These processes can be mediated by chemical oxidants or biological systems, such as enzymes.

One significant precursor to 2,6-DCHQ is 2,4,6-trichlorophenol (2,4,6-TCP). In certain biodegradation pathways, the initial step involves the conversion of 2,4,6-TCP to 2,6-DCHQ. frontiersin.org This transformation is catalyzed by the enzyme TCP hydroxylase, which replaces the hydroxyl group with a chlorine atom at the fourth carbon position of the phenol ring. frontiersin.org

Similarly, the oxidative degradation of 2,6-dichlorophenol (B41786) (2,6-DCP) can yield 2,6-DCHQ. researchgate.net Studies utilizing strong oxidizing agents like ferrate(VI) have identified 2,6-DCHQ as one of the oxidation products of 2,6-DCP. researchgate.net In these reactions, quinones are often formed as by-products through a two-step single-electron transfer from the corresponding hydroquinones. researchgate.net

Furthermore, the degradation pathway of the highly chlorinated pesticide pentachlorophenol (PCP) in certain microorganisms, such as Sphingomonas chlorophenolica, proceeds through the formation of 2,6-DCHQ. acs.org In this pathway, PCP is first converted to tetrachlorohydroquinone, which is then reductively dehalogenated to trichlorohydroquinone and subsequently to 2,6-DCHQ. acs.org

The following table summarizes the formation of this compound from various precursors through oxidative degradation:

| Precursor Compound | Degradation Process | Key Enzymes/Reagents | Reference |

| 2,4,6-Trichlorophenol | Biodegradation | TCP hydroxylase | frontiersin.org |

| 2,6-Dichlorophenol | Chemical Oxidation | Ferrate(VI) | researchgate.net |

| Pentachlorophenol | Biodegradation | PCP hydroxylase, TCHQ dehalogenase | acs.org |

Photochemical Reaction Mechanisms

Photochemical processes, particularly those involving ultraviolet (UV) light, can also lead to the formation of this compound from chlorinated phenols. These reactions are often complex and involve the generation of highly reactive intermediates.

The direct photooxidation of 2,4,6-trichlorophenol (2,4,6-TCP) in aqueous solutions under UV-vis light has been shown to produce 2,6-DCHQ. scispace.com The initial step in this process is believed to be the substitution of a chlorine atom by a hydroxyl group, leading to the formation of a hydroquinone (B1673460). scispace.com This hydroquinone can then be oxidized to the corresponding quinone, 2,6-dichloro-1,4-benzoquinone (2,6-DCBQ). scispace.com Subsequently, 2,6-DCBQ can undergo a photoreaction to yield a mixture including 2,6-DCHQ. scispace.com

The photocatalytic degradation of 2,6-dichlorophenol (2,6-DCP) in the presence of a photocatalyst like titania (TiO2) and UV light represents another potential pathway. scirp.orgresearchgate.net While the complete mineralization of 2,6-DCP is the ultimate goal of such advanced oxidation processes, the formation of hydroxylated intermediates is a key mechanistic step. The disappearance of 2,6-DCP in these systems often follows pseudo-first-order kinetics. scirp.org

The following table outlines the key aspects of the photochemical formation of this compound:

| Precursor Compound | Photochemical Process | Intermediates | Reference |

| 2,4,6-Trichlorophenol | Direct Photooxidation (UV-vis) | 2,6-Dichloro-1,4-benzoquinone | scispace.com |

| 2,6-Dichlorophenol | Photocatalytic Degradation (UV/TiO2) | Not explicitly stated | scirp.orgresearchgate.net |

Electrochemical Transformations

Electrochemical methods can also be employed to transform chlorinated phenols, with this compound being identified as a product in some instances. These transformations occur through controlled oxidation or reduction reactions at an electrode surface.

During the electrochemical oxidation of 2,6-dichlorophenol (2,6-DCP), new peaks corresponding to its oxidation products can be detected. researchgate.net Among these products, this compound and 2,6-dichlorobenzoquinone have been identified. researchgate.net This indicates that the electrochemical process can induce the hydroxylation of the aromatic ring of 2,6-DCP to form 2,6-DCHQ.

While direct studies on the electrochemical formation of 2,6-DCHQ are specific, related research on the electrochemical oxidation of similar compounds, such as 2,6-dichloro-1,4-phenylenediamine, provides insights into the electrochemical behavior of such chlorinated aromatic molecules. nih.gov

The table below summarizes the electrochemical formation of this compound:

| Precursor Compound | Electrochemical Process | Observed Products | Reference |

| 2,6-Dichlorophenol | Electrochemical Oxidation | This compound, 2,6-Dichlorobenzoquinone | researchgate.net |

Advanced Degradation and Remediation Strategies for 2,6 Dichlorohydroquinone

Biological Degradation Mechanisms

The biological breakdown of 2,6-dichlorohydroquinone is a critical process in the detoxification of environments contaminated with chlorinated phenols, such as pentachlorophenol (B1679276) (PCP). Microorganisms have evolved sophisticated enzymatic systems to mineralize these toxic compounds, converting them into central metabolic intermediates. The key steps involve the removal of chlorine substituents (dehalogenation) and the opening of the stable aromatic ring, rendering the molecule accessible to further metabolic pathways.

The enzymatic degradation of this compound is initiated by a crucial ring-cleavage reaction that simultaneously results in dehalogenation. This process is catalyzed by a specific class of enzymes known as dioxygenases, which incorporate both atoms of molecular oxygen into the substrate.

In the well-studied pentachlorophenol degradation pathway of the bacterium Sphingobium chlorophenolicum, the key enzyme responsible for the breakdown of this compound is this compound 1,2-dioxygenase, commonly referred to as PcpA. acs.orgebi.ac.uk This enzyme is a non-haem Fe(II)-dependent dioxygenase that catalyzes the oxidative cleavage of the aromatic ring of this compound. nih.govnih.gov The reaction yields 2-chloromaleylacetate, which is subsequently funneled into the tricarboxylic acid (TCA) cycle for complete mineralization. ebi.ac.uk PcpA is notable because it performs both oxidative ring opening and dehalogenation in a single catalytic step. ebi.ac.uk

Enzymatic Dehalogenation and Aromatic Ring Cleavage

Dichlorohydroquinone Dioxygenase (PcpA) Catalysis

Radical Intermediate Formation in PcpA-Catalyzed Reactions

The catalytic mechanism of PcpA involves the formation of radical intermediates. nih.gov The proposed reaction sequence begins with the binding of the this compound substrate to the Fe(II) center in the enzyme's active site. This is followed by the binding of molecular oxygen (O₂). An electron transfer event then occurs, leading to the formation of a semiquinone radical and a superoxide (B77818) radical, which together establish an alkylperoxo intermediate. nih.gov This radical species is key to the subsequent ring cleavage. The mechanism is thought to proceed through a Criegee rearrangement, which results in the fission of the O–O bond and the cleavage of the C–C bond of the aromatic ring. nih.gov This process forms a seven-membered lactone intermediate, which is then attacked by a nucleophilic-coordinated oxide to cleave the ester linkage, ultimately yielding 2-chloromaleylacetyl chloride. This product spontaneously hydrolyzes to release the final product, 2-chloromaleylacetate. nih.gov

Structural Biology of Dichlorohydroquinone Dioxygenases

The three-dimensional structure of PcpA from S. chlorophenolicum has been resolved to 2.6 Å, providing significant insights into its function. nih.govnih.gov PcpA is a member of the vicinal oxygen chelate (VOC) superfamily, characterized by four similarly sized βαβββ structural motifs. nih.govnih.gov

The active site contains a non-haem Fe(II) center coordinated by a facial triad (B1167595) of amino acid residues: His11, His227, and Glu276. nih.gov A key feature of the active site is a deep, tight, and predominantly apolar (hydrophobic) pocket that provides access for p-hydroquinone substrates to the catalytic iron center. nih.govnih.gov This hydrophobic pocket is thought to be responsible for the enzyme's strict substrate specificity, as it does not favorably accommodate more polar molecules like hydroxy-p-hydroquinones or catechols. nih.gov Specifically, two symmetrically arranged hydrophobic residues, Phe66 and Phe262, are located across the Fe(II) ion from each other and are critical for substrate binding and orientation. nih.gov The structure also reveals an extensive hydrogen-bonding network in the secondary coordination sphere of the Fe(II) center, which connects the catalytic metal ion to the solvent. nih.govnih.gov Site-directed mutagenesis studies have confirmed the critical catalytic roles of several highly conserved residues, including His10, Thr13, His226, and Arg259. nih.gov

While PcpA from S. chlorophenolicum is the most thoroughly characterized enzyme for this compound degradation, other microbial enzymes and pathways also contribute to its transformation. For example, Pseudomonas sp. strain HH35 is capable of the dioxygenolytic catabolism of this compound. ebi.ac.uk

Other related hydroquinone (B1673460) 1,2-dioxygenases have been identified, although they typically act on unsubstituted hydroquinone. These include HapCD from the 4-hydroxyacetophenone degradation pathway of Pseudomonas fluorescens ACB and PnpC1C2 from the p-nitrophenol degradation pathway of Pseudomonas putida DLL-E4. nih.govasm.org These enzymes share no significant sequence similarity with PcpA, suggesting they belong to a different subclass of hydroquinone dioxygenases. nih.gov

Fungal systems also possess the capacity to degrade chlorinated phenols and their intermediates. The fungus Trichoderma longibraciatum, isolated from industrial soil, has demonstrated the ability to tolerate and degrade 2,6-dichlorophenol (B41786), a precursor to this compound. nih.gov The proposed degradation pathway involves the attack of hydroxyl radicals on the aromatic ring, leading to the release of chlorine ions. nih.gov It is plausible that similar enzymatic machinery, such as laccases or peroxidases common in fungi, could also act on this compound.

Microbial Consortia and Bioremediation Approaches for this compound

The bioremediation of this compound (2,6-DCHQ) leverages the metabolic activity of microbial consortia to transform the compound into less harmful substances. Both aerobic and anaerobic systems have demonstrated potential for the degradation of this chlorinated aromatic compound.

Under aerobic conditions, the biotransformation of this compound is primarily characterized by oxidative ring cleavage. A key enzyme in this process is Dichlorohydroquinone dioxygenase (PcpA), which has been extensively studied in bacteria such as Sphingobium chlorophenolicum. This enzyme displays high substrate specificity for 2,6-DCHQ. ebi.ac.uk

The aerobic degradation pathway initiates with the enzymatic attack on the hydroquinone ring. The PcpA enzyme, an Fe(II)-dependent dioxygenase, catalyzes the dehalogenation and subsequent oxidative cleavage of the 2,6-DCHQ aromatic ring. ebi.ac.uk This reaction breaks open the ring structure between the two hydroxyl groups, incorporating oxygen atoms and leading to the formation of 2-chloromaleylacetate. This intermediate is then further metabolized through the 3-oxoadipate (B1233008) pathway, eventually being converted to central metabolic intermediates like succinyl-coenzyme A and acetyl-coenzyme A, which can be utilized by the microorganism for energy and cell growth. ebi.ac.uk

Table 1: Key Enzymes and Products in Aerobic Biotransformation of this compound

| Microorganism/Enzyme Source | Key Enzyme | Substrate | Primary Product | Reference |

|---|---|---|---|---|

| Sphingobium chlorophenolicum | Dichlorohydroquinone dioxygenase (PcpA) | This compound | 2-Chloromaleylacetate | ebi.ac.uk |

In the absence of oxygen, the degradation of this compound proceeds through a distinct pathway dominated by reductive dechlorination. This process is a key step in the anaerobic metabolism of various chlorinated aromatic compounds. Research has shown that certain anaerobic bacteria, particularly strains of Desulfitobacterium, are capable of metabolizing chlorinated hydroquinones.

In these anaerobic pathways, 2,6-DCHQ can be formed as an intermediate from the demethylation of compounds like 3,5-dichloro-4-methoxyphenol (B1593616) (3,5-DCMP). Once formed, Desulfitobacterium strains can utilize 2,6-DCHQ as an electron acceptor, initiating a series of reductive dechlorination steps. This process involves the sequential removal of chlorine atoms from the aromatic ring. The complete dechlorination of 2,6-DCHQ ultimately yields 1,4-dihydroquinone (hydroquinone) as the final aromatic product. This hydroquinone may then undergo further degradation and mineralization under anaerobic conditions. This anaerobic pathway is notably different from the aerobic route, as it proceeds through dechlorination to a non-chlorinated aromatic intermediate rather than direct oxidative ring cleavage.

Table 2: Microbial Genera and Transformation Steps in Anaerobic Biotransformation of this compound

| Microbial Genus | Transformation Step | Initial Compound | Final Aromatic Product | Reference |

|---|---|---|---|---|

| Desulfitobacterium | Reductive Dechlorination | This compound | 1,4-Dihydroquinone | researchgate.net |

Advanced Oxidation Processes (AOPs) for this compound Removal

Advanced Oxidation Processes (AOPs) are a class of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH).

Ozonation is an effective AOP for the degradation of chlorinated aromatic compounds. While direct studies on this compound are limited, the degradation pathway can be inferred from research on structurally similar compounds like other chlorophenols and 2,6-dichloro-1,4-benzoquinone (B104592) (a common oxidation product of 2,6-DCHQ). researchgate.netresearchgate.net The process involves both direct reaction with molecular ozone and indirect reaction with hydroxyl radicals generated from ozone decomposition, especially at alkaline pH. researchgate.net

The degradation mechanism is believed to proceed through several steps:

Hydroxylation and Dechlorination : The initial attack by ozone and hydroxyl radicals leads to the hydroxylation of the aromatic ring and the removal of chlorine atoms, forming chloride ions. researchgate.netresearchgate.net

Ring Opening : The hydroxylated and dechlorinated intermediates, such as chlorocatechols or hydroxyhydroquinones, are unstable and rapidly undergo oxidative ring cleavage. researchgate.net

Formation of Aliphatic Acids : The ring-opening results in the formation of various short-chain carboxylic acids. Identified intermediates from the ozonation of similar compounds include maleic, malonic, fumaric, formic, and oxalic acids. researchgate.net

Mineralization : With sufficient reaction time and oxidant dosage, these aliphatic acids can be further oxidized to carbon dioxide and water, achieving complete mineralization. researchgate.net

Table 3: Proposed Intermediates in Ozonation-Based Degradation of Chlorinated Hydroquinones/Phenols

| Intermediate Class | Specific Compounds (Examples) | Reference |

|---|---|---|

| Aromatic Intermediates | Catechol, Hydroquinone, Chlorocatechol | researchgate.netresearchgate.net |

| Ring-Cleavage Products (Carboxylic Acids) | Muconic acid, Maleic acid, Fumaric acid, Malonic acid | researchgate.net |

| Final Mineralization Products | Oxalic acid, Formic acid, CO2, H2O | researchgate.net |

Electrochemical oxidation is an AOP that utilizes an electric current to degrade pollutants. The process can occur via two main mechanisms: direct oxidation, where pollutants are destroyed directly on the anode surface, and indirect oxidation, where electro-generated oxidants like active chlorine or hydroxyl radicals degrade the pollutants in the bulk solution. provectusenvironmental.com The effectiveness of the process is highly dependent on the anode material, with Boron-Doped Diamond (BDD) and Platinum (Pt) being commonly used electrodes. ebi.ac.ukprovectusenvironmental.com

For this compound, the electrochemical degradation pathway would likely involve the following stages:

Direct Electron Transfer : At the anode surface, the 2,6-DCHQ molecule can lose electrons, leading to the formation of radical cations that are highly unstable.

Hydroxyl Radical Attack : Water electrolysis at the anode surface (especially on high-oxygen overpotential anodes like BDD) generates physisorbed hydroxyl radicals (•OH). These powerful, non-selective oxidants attack the 2,6-DCHQ molecule.

Dechlorination and Oxidation : The reaction with hydroxyl radicals or direct electron transfer leads to the cleavage of the carbon-chlorine bonds, releasing chloride ions. The aromatic ring is subsequently oxidized, forming intermediates such as benzoquinones and hydroxylated derivatives. provectusenvironmental.com

Ring Cleavage and Mineralization : Continued oxidation breaks the aromatic ring, forming aliphatic carboxylic acids (e.g., maleic, oxalic acid), which are ultimately mineralized to CO2, water, and chloride ions. provectusenvironmental.com

Table 4: Key Parameters in Electrochemical Oxidation of Organic Pollutants

| Parameter | Description | Common Examples/Conditions | Reference |

|---|---|---|---|

| Anode Material | Determines the efficiency and mechanism (direct vs. indirect oxidation). | Boron-Doped Diamond (BDD), Platinum (Pt), Ti/IrO2, Ti/RuO2 | ebi.ac.ukprovectusenvironmental.com |

| Primary Oxidants | Reactive species responsible for degradation. | Physisorbed hydroxyl radicals (•OH), Active chlorine species (Cl2, HOCl, ClO-) | provectusenvironmental.com |

| Degradation Pathway | Sequence of reactions leading to mineralization. | Dechlorination → Aromatic Ring Cleavage → Carboxylic Acid Formation → Mineralization | provectusenvironmental.com |

Mechanistic Investigations of 2,6 Dichlorohydroquinone Reactions

Reaction Kinetics and Thermodynamic Considerations

The study of reaction kinetics and thermodynamics provides fundamental insights into the rates and feasibility of chemical transformations involving 2,6-Dichlorohydroquinone (2,6-DCHQ). Research has particularly focused on its enzymatic and oxidative degradation pathways.

A key reaction is the enzymatic ring cleavage of 2,6-DCHQ catalyzed by this compound 1,2-dioxygenase (PcpA), an enzyme found in bacteria like Sphingobium chlorophenolicum. ebi.ac.ukcolorado.edu Steady-state kinetic studies have been instrumental in characterizing the efficiency of this enzyme. The apparent catalytic constant (kcat) and Michaelis constant (Km) have been determined at different pH values, revealing the enzyme's pH-dependent activity. ebi.ac.uk For instance, at pH 7.0, the apparent kcat is 0.19 ± 0.01 s⁻¹ and Km is 0.24 ± 0.08 mM. ebi.ac.uk At a more alkaline pH of 10.0, the values are 0.17 ± 0.01 s⁻¹ and 0.77 ± 0.29 mM, respectively, indicating a shift in enzyme performance with changing proton concentration. ebi.ac.uk

The substrate specificity of PcpA has been highlighted by comparing the kinetics of 2,6-DCHQ with other substituted hydroquinones. The catalytic efficiency (kcatapp/Kmapp) for 2,6-DCHQ is approximately 40-fold higher than that for 2,6-dimethylhydroquinone, underscoring a strong preference for halogen substituents at the 2 and 6 positions. ebi.ac.ukacs.orgnih.gov

| pH | Apparent kcat (s⁻¹) | Apparent Km (mM) |

|---|---|---|

| 7.0 | 0.19 ± 0.01 | 0.24 ± 0.08 |

| 10.0 | 0.17 ± 0.01 | 0.77 ± 0.29 |

Identification and Characterization of Reaction Intermediates

The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient species or intermediates. For 2,6-DCHQ, various intermediates have been identified across different reaction types, primarily through spectroscopic methods.

In the enzymatic pathway catalyzed by PcpA, Electron Paramagnetic Resonance (EPR) spectroscopy has been pivotal. ebi.ac.uk These studies revealed the rapid oxidation of the enzyme's Fe(II) center to Fe(III) and, crucially, the formation of a stable radical intermediate during catalysis. ebi.ac.uk This intermediate is proposed to be an epoxide-type dichloro radical where the unpaired electron density is localized on the C3 carbon of the hydroquinone (B1673460) ring. ebi.ac.uk The proposed mechanistic cycle also includes several other transient species: the initial binding of 2,6-DCHQ to the iron center is followed by electron transfer to molecular oxygen, forming a semiquinone and a superoxide (B77818), which then establish an alkylperoxo intermediate. nih.gov Following ring cleavage, a seven-membered lactone intermediate is formed before the final product is released. nih.gov

In non-enzymatic reactions, different types of intermediates are observed. For instance, in reactions involving the oxidized counterpart of 2,6-DCHQ, 2,6-dichloro-1,4-benzoquinone (B104592), with nucleophiles like pyrrolidine (B122466), a stable quinhydrone (B85884) complex is formed. researchgate.net This complex involves a charge-transfer interaction between this compound and its corresponding quinone. researchgate.net

During the oxidative degradation of chlorophenols where 2,6-DCHQ is itself an intermediate, its subsequent transformation product has been identified. researchgate.net Mass spectrometry analysis has confirmed that 2,6-dichloro-1,4-benzoquinone is a key product formed from the oxidation of 2,6-DCHQ. researchgate.net

| Reaction Type | Intermediate Species | Characterization Method | Reference |

|---|---|---|---|

| Enzymatic (PcpA) | Epoxide-type dichloro radical | Electron Paramagnetic Resonance (EPR) | ebi.ac.uk |

| Enzymatic (PcpA) | Semiquinone, Alkylperoxo, Lactone | Proposed from structural/mechanistic studies | nih.gov |

| Nucleophilic Substitution | Quinhydrone complex | Spectroscopic studies | researchgate.net |

| Oxidative Degradation | 2,6-Dichloro-1,4-benzoquinone | Mass Spectrometry | researchgate.net |

Elucidation of Molecular Reaction Pathways

Understanding the precise sequence of bond-breaking and bond-forming events is crucial for comprehending the transformation of 2,6-DCHQ. Detailed molecular pathways have been proposed, particularly for its enzymatic degradation.

The most comprehensively studied pathway is the ring cleavage of 2,6-DCHQ by the non-heme Fe(II)-dependent dioxygenase, PcpA. nih.gov The proposed mechanism begins with the coordination of one of the hydroxyl groups of 2,6-DCHQ to the Fe(II) center in the enzyme's active site, displacing water molecules. nih.gov Molecular oxygen then binds to the iron center. This is followed by an electron transfer from the hydroquinone ring to the bound O₂, creating a semiquinone-Fe(III)-superoxide intermediate. nih.gov This species collapses to form an alkylperoxo intermediate. The key ring-opening step proceeds via a Criegee rearrangement, which involves the fission of the O–O bond and cleavage of the adjacent C–C bond of the aromatic ring. nih.govwikipedia.org This rearrangement results in a seven-membered lactone intermediate. nih.gov Finally, a nucleophilic attack, likely by a coordinated hydroxide, cleaves the ester linkage in the lactone, which, after spontaneous hydrolysis, releases the final product, 2-chloromaleylacetate. nih.gov

For the oxidative degradation of hydroquinones in general, a pathway involving a two-step, successive single-electron transfer is often proposed. researchgate.net In the case of 2,6-DCHQ, this would involve the initial removal of one electron to form a semiquinone radical, followed by the removal of a second electron to yield the corresponding 2,6-dichloro-1,4-benzoquinone.

In nucleophilic substitution reactions involving the quinone form of 2,6-DCHQ and amines, the initial step is believed to be an electron transfer from the amine to the electron-deficient quinone ring. researchgate.net This generates a radical ion pair, which then proceeds through subsequent steps to form the final substituted product.

Solvent Effects and Catalytic Influences on this compound Transformations

The environment in which a reaction occurs, including the solvent and the presence of catalysts, can profoundly influence its course and efficiency.

Catalytic Influences: The transformation of 2,6-DCHQ is significantly influenced by catalysts, both biological and chemical. The enzyme this compound 1,2-dioxygenase (PcpA) is a highly specific and efficient catalyst for the oxidative cleavage of 2,6-DCHQ. ebi.ac.uknih.gov Structural studies show that the enzyme's active site contains a deep, hydrophobic pocket that accommodates the p-hydroquinone and its 2,6-substituents, while the 1-hydroxyl group binds to the catalytic Fe(II) center. nih.govnih.gov This structural constraint contributes to the enzyme's high substrate specificity, as it does not accommodate catechols or hydroxy-p-hydroquinones. nih.gov The catalytic activity of PcpA is also strongly dependent on pH, with distinct activity peaks observed at pH 7.0 and 10.0, suggesting that the protonation states of active site residues are critical for catalysis. ebi.ac.uk

In chemical catalysis, strong oxidizing agents like ferrate(VI) have been shown to effectively drive the degradation of chlorophenols, a process in which 2,6-DCHQ is a key intermediate. researchgate.net Furthermore, principles of photoredox catalysis, where a photocatalyst absorbs light to initiate single-electron transfer, are relevant. For example, excited-state quinones can act as powerful oxidants, initiating radical reactions that can lead to the transformation of substrates like 2,6-DCHQ. semanticscholar.org

Solvent Effects: The choice of solvent can affect reaction rates and pathways, particularly for reactions involving charged intermediates, such as nucleophilic substitutions. In general, polar solvents are beneficial for dissolving ionic nucleophiles. libretexts.org Polar protic solvents (e.g., water, alcohols) are particularly effective at stabilizing ions through hydrogen bonding. libretexts.org This can stabilize the charged intermediates in an SN1-type reaction, lowering the activation barrier. Conversely, this same stabilization of the nucleophile can decrease its reactivity, potentially slowing down an SN2-type reaction. libretexts.org

However, in some specific cases involving 2,6-DCHQ's oxidized form, the influence of the solvent may be less pronounced. One study on the reaction of 2,6-dichloro-1,4-benzoquinone with pyrrolidine found that altering the reaction conditions, including the solvent, did not significantly affect the product yield. researchgate.net This suggests that for certain pathways, the intrinsic reactivity of the substrate and reagent may be the dominant factors over solvent-mediated effects.

Spectroscopic and Chromatographic Characterization in 2,6 Dichlorohydroquinone Research

Advanced Chromatographic Techniques for Analytical Determination

Chromatographic methods are essential for separating 2,6-Dichlorohydroquinone from complex matrices, allowing for its accurate identification and quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques in this context.

High-Performance Liquid Chromatography is a versatile technique for the analysis of this compound. Reverse-phase (RP) HPLC methods are particularly effective for its separation and quantification. sielc.com These methods typically utilize a nonpolar stationary phase and a polar mobile phase.

A common approach involves a C18 column and a mobile phase consisting of a mixture of methanol (B129727) and an aqueous buffer, such as ammonium (B1175870) formate, with gradient elution to ensure the complete separation of components within a short timeframe. nih.gov For the specific analysis of this compound, a mobile phase containing acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid has been successfully used. sielc.comsielc.com For applications requiring compatibility with mass spectrometry, phosphoric acid is typically replaced with a volatile acid like formic acid. sielc.comsielc.com The use of columns with smaller particle sizes (e.g., 3 µm) can be applied for faster Ultra-Performance Liquid Chromatography (UPLC) applications. sielc.comsielc.com

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | sielc.com |

| Stationary Phase (Column) | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.comsielc.com |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, and Formic Acid | sielc.comsielc.com |

| Detection | UV Detector (e.g., at 295 nm for hydroquinones) | aseancosmetics.org |

Gas Chromatography-Mass Spectrometry is a highly sensitive and specific technique used to identify and quantify volatile and semi-volatile compounds. It has been instrumental in identifying this compound as a key metabolite in the degradation pathways of more complex chlorinated phenols, such as 2,4,6-trichlorophenol (B30397) and pentachlorophenol (B1679276). researchgate.netebi.ac.ukasm.org

In many cases, derivatization is required to increase the volatility of polar analytes like hydroquinones. For instance, reaction mixtures have been treated with acetic anhydride (B1165640) to acetylate the hydroxyl groups of this compound, making it more amenable to GC-MS analysis. researchgate.net The mass spectrometer provides detailed structural information based on the fragmentation pattern of the analyte, confirming its identity. For example, in the degradation of 2,4,6-trichlorophenol, GC-MS was used to identify this compound as a major product. ebi.ac.uk

| Parameter | Description | Reference |

|---|---|---|

| Application | Identification of 2,6-DCHQ as a metabolite of 2,4,6-trichlorophenol and pentachlorophenol degradation. | researchgate.netebi.ac.ukasm.org |

| Sample Preparation | Acetylation with acetic anhydride to increase volatility. | researchgate.net |

| Ionization Energy | Typically 70 eV. | asm.org |

| Temperature Program | A temperature gradient is used, for example, ramping from 90°C to 230°C at 6°C per minute. | asm.org |

Spectroscopic Elucidation of Molecular Structures

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound and for studying the mechanisms of reactions in which it participates. Methods like NMR, EPR, and UV-Visible spectroscopy provide complementary information on its structure, electronic properties, and reactive intermediates.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguous structure determination and for probing reaction mechanisms. ¹H NMR has been utilized in studies of the enzymatic degradation of pentachlorophenol, where this compound is a key intermediate. ebi.ac.uk

Specifically, ¹H NMR and steady-state kinetics have been employed to determine the regiospecificity of the ring cleavage of this compound by the enzyme this compound 1,2-dioxygenase (PcpA). figshare.comacs.org By analyzing the NMR spectra of the reaction products, researchers can identify the exact positions where the aromatic ring is broken, providing crucial insights into the enzyme's catalytic mechanism. figshare.comacs.org These studies have shown that PcpA exhibits a high degree of substrate specificity for 2,6-disubstituted hydroquinones, with a strong preference for halogen substituents. ebi.ac.ukfigshare.comacs.org

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used for detecting and characterizing species with unpaired electrons, such as free radicals. In the study of the enzymatic ring cleavage of this compound, EPR has been vital for identifying transient radical intermediates.

During the PcpA-catalyzed reaction, a stabilized radical intermediate was discovered using room temperature EPR spectroscopy. researchgate.net The observed signal, characterized by a g-value of 2.005 and a hyperfine splitting of 1.8 Gauss, was perfectly matched by a simulation based on a predicted epoxide-type dichloro radical, confirming its structure and role in the reaction pathway. researchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Technique | Room Temperature Electron Paramagnetic Resonance (EPR) | researchgate.net |

| Application | Characterization of radical intermediate in 2,6-DCHQ ring cleavage. | researchgate.net |

| g-value | 2.005 | researchgate.net |

| Hyperfine Splitting | 1.8 Gauss | researchgate.net |

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is frequently used for quantitative analysis and for studying the kinetics of chemical reactions. The formation or consumption of a UV-active compound like this compound or its products can be monitored over time by measuring the change in absorbance at a specific wavelength.

In enzymatic studies, UV-Visible spectroscopy is used alongside techniques like ¹H NMR and mass spectrometry to identify metabolites. ebi.ac.uk For kinetic analysis, the rate of product formation from the enzymatic cleavage of this compound can be followed by observing the change in absorbance over time, allowing for the determination of key kinetic parameters such as reaction rates and enzyme efficiency. acs.org

Computational Chemistry and Molecular Modeling Studies of 2,6 Dichlorohydroquinone

Quantum Chemical Calculations for Electronic Structure and Reactivity

While specific quantum chemical studies exclusively focused on 2,6-Dichlorohydroquinone are not extensively detailed in the public literature, the application of established theoretical methods can provide a robust model of its electronic structure and reactivity. Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic properties of molecules.

A typical DFT study of this compound would involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. Subsequent calculations would elucidate the distribution of electrons within the molecule, highlighting the influence of its substituent groups. The two electron-donating hydroxyl (-OH) groups and the two electron-withdrawing chlorine (-Cl) atoms create a complex electronic environment on the aromatic ring.

Key electronic properties that would be calculated include:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the hydroxyl groups, making these sites susceptible to electrophilic attack. The LUMO would likely be distributed across the ring, influenced by the electronegative chlorine atoms.

Electrostatic Potential (ESP) Map: An ESP map would visually represent the charge distribution. It would show negative potential (red/yellow) around the electronegative oxygen and chlorine atoms, indicating regions prone to attack by electrophiles or involvement in hydrogen bonding. Positive potential (blue) would be expected around the hydrogen atoms of the hydroxyl groups.

Atomic Charges: Calculation of partial atomic charges (e.g., using Natural Bond Orbital analysis) would quantify the electron distribution, confirming the electron-withdrawing nature of the chlorine atoms and the electron-donating character of the hydroxyl groups.

These quantum chemical calculations would collectively predict the most likely sites for chemical reactions, such as oxidation of the hydroquinone (B1673460) moiety, and provide a foundation for understanding its interactions with other molecules, including enzymes.

Molecular Docking and Binding Affinity Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly valuable for understanding how a small molecule like this compound interacts with a biological target, such as an enzyme.

Structure-Activity Relationship (SAR) Studies for Biological and Chemical Reactivity

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological or chemical activity. For this compound, SAR studies, combining experimental kinetics with computational analysis, have been crucial for understanding the substrate specificity of the PcpA enzyme.

PcpA exhibits a high degree of specificity for 2,6-disubstituted hydroquinones. The nature of the substituents at the 2 and 6 positions significantly impacts the rate of enzymatic conversion. Kinetic studies have shown that halogen substituents are greatly preferred over other groups, such as methyl groups.

For instance, the catalytic efficiency (kcat/Km) of PcpA for this compound is approximately 40-fold higher than for 2,6-dimethylhydroquinone. nih.gov Computational modeling helps to explain this preference. The varied hydrophobicity and electronic properties of the substituents influence how the substrate fits and interacts within the active site's hydrophobic pocket. nih.gov The ring surface of this compound has a more diffused electronegativity compared to 2,6-dimethylhydroquinone, which may contribute to more favorable interactions within the active site. nih.gov

Studies with asymmetric substrates, like 2-chloro-6-methylhydroquinone, reveal that the molecule can bind in two different productive orientations, leading to a mixture of cleavage products. nih.gov This further underscores the precise geometric and electronic requirements of the enzyme's active site.

Furthermore, compounds that are structurally similar but cannot undergo the complete reaction can act as inhibitors. For example, 2,6-Dibromophenol is a potent competitive inhibitor of PcpA, consistent with the enzyme's specificity for 2,6-dihalogenated aromatic rings. nih.gov

Table 2: Relative Catalytic Efficiency of PcpA with Different Substrates

| Substrate | Substituents | Relative kcat/Km |

| This compound | 2-Cl, 6-Cl | High (Reference) |

| 2,6-Dimethylhydroquinone | 2-CH3, 6-CH3 | ~40-fold lower than this compound nih.gov |

| 2-Chloro-6-methylhydroquinone | 2-Cl, 6-CH3 | Intermediate, yields mixed products nih.gov |

Theoretical Prediction of Degradation Pathways and Reaction Intermediates

Theoretical models can predict the step-by-step mechanism of a chemical reaction, identifying transient intermediates that are difficult to detect experimentally.

In the context of its enzymatic degradation by PcpA, a detailed reaction mechanism has been proposed based on structural data, kinetic studies, and computational modeling. nih.gov This theoretical pathway involves several key intermediates:

Substrate Binding: this compound displaces water/hydroxyl groups to coordinate with the Fe(II) center. nih.gov

Oxygen Binding and Electron Transfer: Molecular oxygen binds to the iron center. Electron transfer occurs, forming a semiquinone and a superoxide (B77818) radical, which then combine to form an alkylperoxo intermediate. nih.gov

C-C Bond Cleavage: The reaction proceeds via a Criegee rearrangement, leading to the cleavage of the O-O bond and the C-C bond of the aromatic ring. nih.gov

Intermediate Formation: This ring cleavage results in a seven-membered lactone intermediate. nih.gov

Hydrolysis and Product Release: Nucleophilic attack by a coordinated oxide cleaves the ester linkage in the lactone, eventually leading to the product, 2-chloromaleylacetate, which is then released from the enzyme. nih.gov

Beyond the enzymatic context, theoretical predictions for the chemical degradation of this compound can be made. For instance, in advanced oxidation processes, hydroxyl radicals can attack the aromatic ring. A plausible non-enzymatic oxidation pathway involves the initial oxidation of this compound to its corresponding quinone, 2,6-dichlorobenzoquinone. This step is a common reaction for hydroquinones. Subsequent reactions could lead to the opening of the aromatic ring through attacks by strong oxidants.

Computational studies using DFT can model the reaction coordinates for such degradation pathways, calculating the activation energies for each step and determining the relative stability of potential intermediates. This allows for the prediction of the most likely degradation products under various chemical conditions.

Ecological and Environmental Fate Investigations of 2,6 Dichlorohydroquinone

Environmental Occurrence and Distribution in Various Matrices

Direct measurements of 2,6-Dichlorohydroquinone concentrations in environmental matrices such as soil, water, and sediment are not widely documented in scientific literature. Its occurrence is typically transient, as it is an intermediate product in the degradation pathways of other pollutants. Consequently, its presence is inferred in locations contaminated with its precursor compounds, including 2,4,6-trichlorophenol (B30397) and 2,6-dichlorophenol (B41786). epa.govresearchgate.netatlantis-press.com

The environmental distribution of this compound is expected to be localized to sites with a history of contamination from chlorinated phenol (B47542) manufacturing, use, or disposal. These sites may include industrial areas, agricultural lands where specific pesticides were used, and wood treatment facilities. The physical and chemical properties of the surrounding soil and water, such as pH and organic matter content, will significantly influence its distribution and concentration in these matrices. For instance, the mobility of phenolic compounds in the environment is known to be pH-dependent, which would affect the partitioning of this compound between soil/sediment and water. chemeo.comucanr.edu

Transformation Products and Environmental Persistence

This compound is a key intermediate in the aerobic biodegradation of 2,4,6-trichlorophenol by microorganisms such as Sphingomonas fennica. researchgate.net In this pathway, 2,4,6-trichlorophenol is first converted to 2,6-dichloro-1,4-benzoquinone (B104592), which is then reduced to this compound. Subsequently, this compound can undergo further microbial degradation through reductive dechlorination to form monochlorinated hydroquinones and eventually non-chlorinated aromatic compounds, which can then be subject to ring cleavage and mineralization. researchgate.net

Another transformation pathway involves the oxidation of this compound back to 2,6-dichloro-1,4-benzoquinone. researchgate.net The persistence of this compound in the environment is not well-documented with specific half-life data. However, data for the closely related compound, 2,6-dichloro-1,4-benzoquinone, indicate that its persistence is highly dependent on environmental conditions, particularly pH. For example, the hydrolysis half-life of 2,6-dichloro-1,4-benzoquinone can range from over 100 hours at a pH of 6.0 to just a few hours at a pH of 8.5. researchgate.net This suggests that the persistence of this compound may also be significantly influenced by the acidity or alkalinity of the surrounding medium.

| Precursor Compound | Intermediate Compound | Subsequent Transformation Products | Reference |

|---|---|---|---|

| 2,4,6-Trichlorophenol | This compound | 6-Chlorohydroxyquinol, 1,2,4-Trihydroxybenzene, 2,6-Dichloro-1,4-benzoquinone | researchgate.net |

| 2,6-Dichlorophenol | This compound | 2,6-Dichloro-1,4-benzoquinone | researchgate.net |

Environmental Transport and Bioavailability Considerations

The transport of this compound in the environment is governed by its physicochemical properties, such as its water solubility, vapor pressure, and its tendency to adsorb to soil and organic matter. While specific experimental data for this compound are limited, the properties of the related compound 2,6-dichlorophenol can provide some insights. 2,6-dichlorophenol has a log Kow of 2.75 and an estimated soil organic carbon-water (B12546825) partition coefficient (Koc) of 410. nih.gov A Koc value in this range suggests that the compound has moderate mobility in soil. nih.gov

Given its structure as a polar molecule, this compound is expected to be relatively water-soluble. Its mobility in soil will be influenced by the soil's organic matter content and pH. The pKa of 2,6-dichlorophenol is 6.79, indicating that it will exist partially in its anionic form in neutral to alkaline soils. nih.gov Anionic forms of organic compounds generally exhibit lower adsorption to soil organic carbon and clay, leading to increased mobility. nih.gov Therefore, it can be inferred that this compound may be more mobile in soils with higher pH.

The bioavailability of this compound is a critical factor for its biodegradation. Its moderate water solubility would generally make it available to microorganisms in the aqueous phase of soil and sediment. However, strong adsorption to soil organic matter could reduce its bioavailability and thus its degradation rate.

| Property | Value for 2,6-Dichlorophenol (as a proxy) | Implication for Environmental Transport | Reference |

|---|---|---|---|

| log Kow (Octanol-Water Partition Coefficient) | 2.75 | Indicates a moderate potential for bioaccumulation in organisms. | nih.gov |

| Koc (Soil Organic Carbon-Water Partition Coefficient) | ~410 (estimated) | Suggests moderate mobility in soil, with a tendency to adsorb to organic matter. | nih.gov |

| pKa | 6.79 | Indicates that the compound will be partially ionized at neutral pH, potentially increasing its mobility in water. | nih.gov |

| Water Solubility | 1,900 mg/L | High water solubility facilitates transport in surface water and groundwater. | nih.gov |

Remediation Strategies for this compound Contamination

Remediation of sites contaminated with this compound would likely involve strategies aimed at treating chlorinated phenolic compounds in general. These can be broadly categorized into technologies for wastewater treatment and approaches for soil and sediment remediation.

Advanced Oxidation Processes (AOPs) are a promising set of technologies for the treatment of wastewater containing recalcitrant organic pollutants like chlorinated hydroquinones. AOPs rely on the generation of highly reactive hydroxyl radicals (•OH) to oxidize and mineralize organic compounds.

One effective AOP is the combination of ultraviolet (UV) light, hydrogen peroxide (H2O2), and ozone (O3). Studies on the degradation of the related compound 2,6-dichloro-1,4-benzoquinone have shown that the UV/H2O2/O3 process can achieve a removal rate of up to 96.7%. researchgate.netnih.gov Other AOPs, such as the Fenton process (H2O2 and an iron catalyst) and ozonation alone, are also known to be effective in degrading chlorinated aromatic compounds. atlantis-press.comsemanticscholar.org

Biological wastewater treatment methods, such as sequencing batch reactors (SBRs), can also be adapted for the degradation of chlorinated phenols. In an SBR operated under sequential anaerobic and aerobic conditions, the biodegradation of 2,4,6-trichlorophenol to intermediates like this compound and their subsequent degradation has been observed. epa.gov

| Treatment Technology | Target Compound (or related) | Removal Efficiency | Reference |

|---|---|---|---|

| UV/H2O2/O3 | 2,6-Dichloro-1,4-benzoquinone | 96.7% | nih.gov |

| Sequencing Batch Reactor (Anaerobic-Aerobic) | 2,4,6-Trichlorophenol (precursor) | High efficiency in degrading the precursor | epa.gov |

For the remediation of soil and sediment contaminated with this compound, both in-situ and ex-situ technologies can be considered.

In-situ chemical oxidation (ISCO) involves the injection of chemical oxidants directly into the contaminated subsurface to destroy pollutants. Common oxidants used for ISCO include potassium permanganate, sodium persulfate, Fenton's reagent, and ozone. researchgate.netclu-in.orgvertasefli.co.ukepa.gov These oxidants can effectively degrade a wide range of organic contaminants, including chlorinated phenols. The choice of oxidant depends on the specific contaminants and the geochemical conditions of the site.

Bioremediation is another key approach that utilizes microorganisms to break down contaminants. For chlorinated compounds, enhanced anaerobic bioremediation can be employed, where the subsurface environment is manipulated to promote the activity of dehalogenating bacteria. This can involve the addition of electron donors to stimulate microbial activity. Given that this compound is an intermediate in the biodegradation of other chlorinated phenols, it is expected to be amenable to further bioremediation under appropriate conditions.

Ex-situ treatments may also be an option for heavily contaminated soils. This involves excavating the contaminated material and treating it above ground. Treatment methods can include slurry-phase bioreactors, where the soil is mixed with water and microorganisms in a controlled environment, or chemical oxidation in a contained system. vertasefli.co.uk

Future Research Directions and Emerging Applications Pertaining to 2,6 Dichlorohydroquinone

Development of Novel Catalytic Systems for Enhanced Degradation

The degradation of chlorinated phenols, precursors to 2,6-DCHQ, is an area of active research, with a focus on advanced oxidation processes. Future work will likely concentrate on developing more efficient and robust catalytic systems for the complete mineralization of 2,6-DCHQ. One promising avenue is the use of ferrate(VI) oxidation, which has shown effectiveness in degrading related compounds like 2,6-dichlorophenol (B41786) (2,6-DCP) researchgate.net. Research could focus on optimizing reaction conditions, such as pH and catalyst dosage, to maximize the degradation efficiency of 2,6-DCHQ.

Another area of interest is photocatalysis. Studies on the photocatalytic degradation of 2,6-DCP using titania (TiO2) have demonstrated the potential of this technology researchgate.net. Future research could explore the synthesis of novel photocatalysts with enhanced activity under visible light, which would be more energy-efficient for water treatment applications. The development of composite materials, such as TiO2 combined with other materials like alumina pillared clays (Al-PILC), has shown superior performance in the degradation of other pollutants and could be adapted for 2,6-DCHQ researchgate.net.

Furthermore, the exploration of enzymatic degradation pathways offers a green and sustainable approach. Enzymes such as monooxygenases and dioxygenases have been identified as key players in the microbial degradation of chlorinated aromatic compounds mdpi.com. For instance, 2,4,6-trichlorophenol (B30397) monooxygenase from Azotobacter sp. GP1 has been shown to convert 2,4,6-trichlorophenol to 2,6-dichlorohydroquinone . Future research could focus on identifying and engineering more efficient enzymes or microbial consortia specifically for the breakdown of 2,6-DCHQ.

| Catalytic System | Precursor/Related Compound | Key Findings/Future Direction |

| Ferrate(VI) Oxidation | 2,6-Dichlorophenol | Effective degradation; research to optimize conditions for 2,6-DCHQ. researchgate.net |

| TiO2 Photocatalysis | 2,6-Dichlorophenol | Pseudo-first-order degradation kinetics; explore visible-light active catalysts. researchgate.net |

| TiO2/Al-PILC | Triclosan, 2,6-Dichlorophenol, Bisphenol A | Enhanced performance compared to commercial anatase; adapt for 2,6-DCHQ. researchgate.net |

| Monooxygenases | 2,4,6-Trichlorophenol | Enzymatic conversion to 2,6-DCHQ; engineer enzymes for further degradation. |

Integration of Advanced Analytical Methodologies for Trace Analysis

The accurate detection and quantification of 2,6-DCHQ in environmental matrices are crucial for assessing its prevalence and impact. Current analytical methods for organic pollutants in water often involve a series of steps including extraction, separation, and detection env.go.jp. Future research will likely focus on the development of more sensitive, rapid, and field-deployable analytical techniques.

Advanced extraction techniques such as solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME) offer advantages in terms of simplicity and speed over traditional methods nih.gov. The integration of these techniques with highly sensitive analytical instruments like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) will enable the detection of 2,6-DCHQ at trace levels nih.govscispace.com. The optimization of these methods will be essential to achieve low detection limits and reliable quantification in complex matrices like wastewater and swimming pool water, where 2,6-DCHQ has been identified as a transformation product of other micropollutants mdpi.com.

| Analytical Technique | Principle | Application for 2,6-DCHQ Analysis |

| Solid-Phase Microextraction (SPME) | Adsorption of analytes onto a coated fiber. | Rapid and solvent-free extraction from water samples. nih.gov |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Dispersion of an extraction solvent in the sample. | High enrichment factors and fast extraction times. nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Sensitive and selective detection of 2,6-DCHQ. env.go.jpscispace.com |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation of non-volatile compounds followed by tandem mass analysis. | High specificity and low detection limits for complex matrices. nih.gov |

Application of In Silico Modeling for Predictive Environmental Behavior

In silico models, such as quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models, are powerful tools for predicting the physicochemical properties, environmental fate, and toxicity of chemicals nih.govnih.gov. Future research should focus on developing and validating robust in silico models specifically for halogenated hydroquinones like 2,6-DCHQ.

These models can predict key parameters such as octanol-water partition coefficient (logP), water solubility, and potential for bioaccumulation, which are essential for environmental risk assessment nih.gov. By using molecular fingerprints and machine learning algorithms, these models can provide rapid and cost-effective screening of the potential environmental impact of 2,6-DCHQ and its transformation products. The development of open-source and transparent QSPR workflows will be crucial for integrating these predictive models into regulatory frameworks and environmental management strategies nih.gov. Furthermore, modeling can aid in understanding the complex degradation pathways and identifying potential harmful by-products that may be formed during treatment processes mdpi.com.

Exploration of Sustainable Chemical Transformations for Related Compounds

The principles of green chemistry are increasingly being applied to the synthesis and transformation of chemical compounds to minimize environmental impact nih.govchemistryworld.com. Future research in this area could explore sustainable chemical pathways for the transformation of 2,6-DCHQ and related compounds into valuable products. This approach, often referred to as "upcycling," aims to create a circular economy for chemical waste streams.

One promising area is the use of biocatalysis, where enzymes or whole microorganisms are used to perform specific chemical transformations under mild conditions nih.gov. Research could focus on discovering or engineering enzymes that can selectively dehalogenate or modify the structure of 2,6-DCHQ to produce useful chemical intermediates. Additionally, the application of "Chemistry in Water" using micellar technology presents a sustainable alternative to traditional organic solvents for performing chemical reactions evonik.com. This technology could be explored for the transformation of chlorohydroquinones, reducing the use of hazardous solvents and improving reaction efficiency. The impact of additives on catalytic processes is also an important consideration, as they can significantly affect reaction outcomes in complex waste streams rsc.org.

| Sustainable Approach | Principle | Potential Application for 2,6-DCHQ and Related Compounds |

| Biocatalysis | Use of enzymes or whole microorganisms for chemical synthesis. | Selective dehalogenation or functionalization to produce valuable chemicals. nih.gov |

| Chemistry in Water | Use of micelles in water as nanoreactors for organic reactions. | Sustainable transformation of chlorohydroquinones without organic solvents. evonik.com |

| Catalytic Upcycling | Conversion of waste materials into higher-value products. | Transformation of 2,6-DCHQ into useful chemical intermediates. |

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing 2,6-Dichlorohydroquinone, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via chlorination of hydroquinone using chlorine gas (Cl₂) in the presence of FeCl₃ as a catalyst. Key optimization parameters include temperature control (20–40°C), stoichiometric ratios of Cl₂ to hydroquinone (2:1), and reaction time (4–8 hours). Industrial-scale production often employs continuous flow reactors to enhance yield and purity . For lab-scale synthesis, inert atmospheres (e.g., nitrogen) are recommended to prevent oxidation byproducts. Post-synthesis purification via recrystallization (using ethanol/water mixtures) ensures >95% purity.

Q. How is this compound employed as a substrate in enzymatic degradation studies?

- Methodological Answer : It serves as a critical intermediate in bacterial pentachlorophenol (PCP) degradation pathways. Researchers use it to study the enzyme This compound 1,2-dioxygenase (PcpA) in Sphingobium chlorophenolicum. Standard protocols involve incubating the compound with purified PcpA under aerobic conditions (pH 7.0–7.5, 30°C) and monitoring ring cleavage via UV-Vis spectroscopy (λ = 290 nm) or HPLC. Control experiments should include heat-inactivated enzymes to confirm catalytic activity .

Q. What analytical techniques are recommended for characterizing this compound purity and structural integrity?

- Methodological Answer :

- Purity Analysis : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 60:40 v/v; detection at 254 nm).

- Structural Confirmation : NMR (¹H and ¹³C) for verifying substitution patterns, and FT-IR to identify hydroxyl (3200–3400 cm⁻¹) and C-Cl (600–800 cm⁻¹) stretches.

- Quantitative Assays : Mass spectrometry (ESI-MS) for molecular weight validation (178.996 g/mol) and X-ray crystallography for resolving crystallographic data .

Advanced Research Questions

Q. How can researchers investigate the substrate specificity of this compound 1,2-dioxygenase (PcpA)?

- Methodological Answer :

- Kinetic Assays : Measure and using varying substrate concentrations. Compare activity with analogs like 2,6-dibromo- or 2,6-difluorohydroquinone to assess halogen-dependent specificity .

- Site-Directed Mutagenesis : Target active-site residues (e.g., His¹⁴⁵, Glu¹⁶⁶) to evaluate their role in substrate binding. Use circular dichroism (CD) to confirm structural stability post-mutation .

- Structural Studies : X-ray crystallography or cryo-EM to resolve enzyme-substrate complexes, identifying key interactions (e.g., hydrogen bonding with hydroxyl groups) .

Q. What experimental approaches resolve contradictions in proposed metabolic pathways for this compound degradation?

- Methodological Answer : Discrepancies arise between ortho- and meta-cleavage pathways. To clarify:

- Isotopic Labeling : Use ¹³C-labeled this compound and track metabolites via LC-MS. Maleylacetate and β-ketoadipate are hallmarks of meta-cleavage .

- Gene Knockout Models : Delete genes encoding putative pathway enzymes (e.g., pcpA) in Sphingobium spp. and assess degradation efficiency via growth curves or respirometry .

Q. What considerations are critical when designing in vitro assays to study cytochrome P-448 inhibition by this compound?

- Methodological Answer :

- Enzyme Source : Use liver microsomes (e.g., rat or human) containing cytochrome P-448 isoforms. Pre-incubate with NADPH to activate the enzyme .

- Inhibition Kinetics : Conduct time-dependent assays to distinguish competitive vs. non-competitive inhibition. Include positive controls (e.g., α-naphthoflavone) and measure IC₅₀ values.

- Redox Interference : Account for auto-oxidation of this compound by including antioxidants (e.g., ascorbate) or anaerobic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.